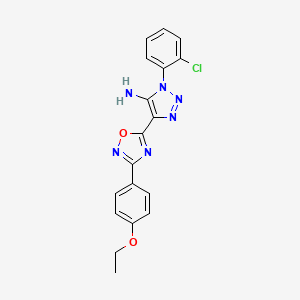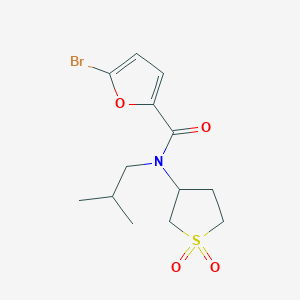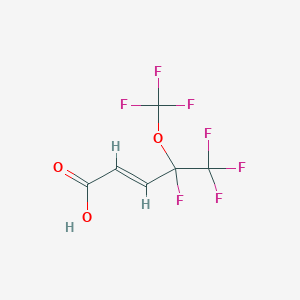![molecular formula C14H17N3O2 B2530601 Ethyl 1-cyclopentyl-1H-benzo[d][1,2,3]triazole-5-carboxylate CAS No. 1845706-36-6](/img/structure/B2530601.png)
Ethyl 1-cyclopentyl-1H-benzo[d][1,2,3]triazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 1-cyclopentyl-1H-benzo[d][1,2,3]triazole-5-carboxylate is a compound that belongs to the class of 1,2,3-triazoles, which are heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. The triazole ring is fused with a benzene ring and substituted with a cyclopentyl group and an ethyl carboxylate group at the 1 and 5 positions, respectively. This structure is part of a broader family of triazole derivatives that have been explored for various biological activities and applications in organic synthesis.
Synthesis Analysis
The synthesis of triazole derivatives typically involves the use of azides and terminal alkynes in a process known as "click chemistry," which is a highly efficient and straightforward method . However, the specific synthesis of Ethyl 1-cyclopentyl-1H-benzo[d][1,2,3]triazole-5-carboxylate is not detailed in the provided papers. Nevertheless, similar compounds have been synthesized using related methods, such as the condensation of benzotriazole derivatives with acid chlorides , or the reaction of benzyl azide with ethyl acetoacetate using Microwave Assisted Organic Synthesis (MAOS) . These methods suggest that the synthesis of the compound could potentially be achieved through analogous reactions involving cyclopentyl-substituted intermediates.
Molecular Structure Analysis
The molecular structure of triazole derivatives can be complex, with the potential for various substituents to influence the overall geometry and properties of the molecule. For instance, the structure of a related compound, (2E)-ethyl 2-((4-(cyanomethoxy)benzylidene)hydrazono)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate, was determined using X-ray diffraction and showed the presence of intramolecular and intermolecular hydrogen bonds . While the exact structure of Ethyl 1-cyclopentyl-1H-benzo[d][1,2,3]triazole-5-carboxylate is not provided, it can be inferred that the molecule would exhibit similar complex interactions due to the presence of the carboxylate group and the fused benzene ring.
Chemical Reactions Analysis
Triazole derivatives are known to participate in various chemical reactions due to the reactivity of the triazole ring. The papers provided do not detail specific reactions for Ethyl 1-cyclopentyl-1H-benzo[d][1,2,3]triazole-5-carboxylate, but they do mention the synthesis of other triazole derivatives that could undergo further functionalization . For example, the presence of the carboxyl group in the 4-position of the triazole ring can be transformed into other functional groups, which provides versatility in chemical synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of Ethyl 1-cyclopentyl-1H-benzo[d][1,2,3]triazole-5-carboxylate can be predicted based on the properties of similar compounds. For instance, a related compound, ethyl-1-benzyl-5-methyl-1H-1,2,3-triazoles-4-carboxylate, was synthesized and found to have a melting point of 75-77 °C and showed corrosion inhibition activity on carbon steel . These properties indicate that Ethyl 1-cyclopentyl-1H-benzo[d][1,2,3]triazole-5-carboxylate may also have potential applications in materials science, although its specific physical properties and chemical reactivity would need to be empirically determined.
Scientific Research Applications
Antibacterial and Antifungal Properties
- Derivatives of Ethyl 1-cyclopentyl-1H-benzo[d][1,2,3]triazole-5-carboxylate have shown moderate antibacterial activity against Bacillus subtilis and moderate antifungal activity against Candida albicans (Rajasekaran et al., 2006).
Anticonvulsant Evaluation
- Certain compounds related to Ethyl 1-cyclopentyl-1H-benzo[d][1,2,3]triazole-5-carboxylate have exhibited excellent anticonvulsant activity (Rajasekaran et al., 2006).
Chemical Synthesis
- Ethyl 1-benzyl-5-chloro-v-triazole-4-carboxylate, a compound closely related to Ethyl 1-cyclopentyl-1H-benzo[d][1,2,3]triazole-5-carboxylate, has been synthesized and explored for potential as antiasthmatic agents (Buckle et al., 1981).
Corrosion Inhibition
- A derivative, ethyl-1-benzyl-5-methyl-1H-1,2,3-triazoles-4-carboxylate, synthesized using Microwave Assisted Organic Synthesis (MAOS) method, has been tested for corrosion inhibition efficiency on carbon steel (Insani et al., 2015).
Synthesis and Characterization
- Ethyl 1-aryl-5-formyl-1H-1,2,3-triazole-4-carboxylates and related compounds have been synthesized and characterized, showing potential for various chemical reactions (Pokhodylo et al., 2018).
Antimicrobial Activity
- Some substituted 1,2,3-triazoles, related to Ethyl 1-cyclopentyl-1H-benzo[d][1,2,3]triazole-5-carboxylate, have shown antimicrobial activity (Holla et al., 2005).
Pharmaceutical Potential
- Novel 1-[2-(1H-tetrazol-5-yl)ethyl]-1H-benzo[d][1,2,3]triazoles were synthesized for potential anti-nociceptive and anti-inflammatory activity (Rajasekaran & Rajagopal, 2009).
properties
IUPAC Name |
ethyl 1-cyclopentylbenzotriazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-2-19-14(18)10-7-8-13-12(9-10)15-16-17(13)11-5-3-4-6-11/h7-9,11H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKZZBYBHMSJDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(N=N2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-cyclopentyl-1H-benzo[d][1,2,3]triazole-5-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B2530518.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(3-nitrophenyl)furan-2-carboxamide](/img/structure/B2530520.png)
![Ethyl 2-[(2-chlorobenzoyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B2530523.png)
![6-(1H-pyrazol-1-yl)-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2530524.png)
![N-(2-oxo-2-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)amino)ethyl)benzamide](/img/structure/B2530525.png)
![3-Methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2530530.png)
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(p-tolylthio)propanamide](/img/structure/B2530531.png)




![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[[1-[2-(furan-2-ylmethylamino)-2-oxoethyl]-2,4-dioxo-4aH-quinazolin-1-ium-3-yl]methyl]benzamide](/img/structure/B2530537.png)
![2-{[2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B2530540.png)
